Ethanol-d

Übersicht

Beschreibung

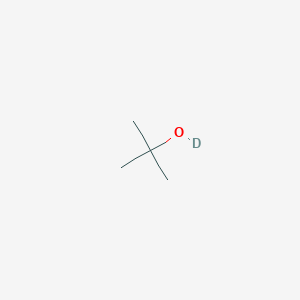

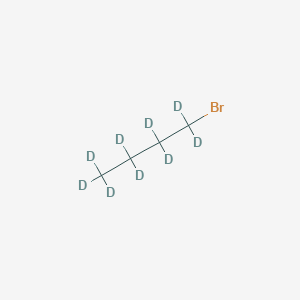

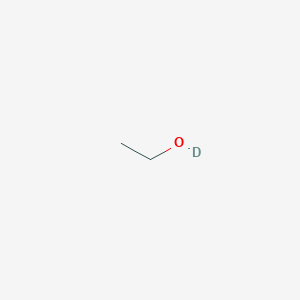

Ethanol-d, also known as deuterated ethanol, is a form of ethanol where the hydrogen atom in the hydroxyl group is replaced by deuterium, a stable isotope of hydrogen. This compound is represented by the chemical formula C₂H₅OD. Deuterated ethanol is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that help in reducing background signals in NMR spectra .

Wissenschaftliche Forschungsanwendungen

Ethanol-d is extensively used in scientific research, particularly in:

Chemistry: As a solvent in NMR spectroscopy to study molecular structures and dynamics.

Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: In pharmacokinetic studies to understand the metabolism of drugs.

Industry: Used in the production of deuterated compounds for various applications

Wirkmechanismus

Target of Action

Ethanol, also known as ethyl alcohol, primarily targets various neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . It also interacts with cellular components and numerous molecular targets in neurons and synapses throughout the brain .

Mode of Action

Ethanol alters the membranes of the brain’s neurons, their ion channels, enzymes, and receptors . It acts as both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist . Its actions on dopaminergic and opioid peptidergic systems are implicated in the reinforcing effect of alcohol .

Pharmacokinetics

Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily metabolized by the hepatic enzyme alcohol dehydrogenase .

Result of Action

The molecular and cellular effects of ethanol’s action include changes in neurotransmitter systems, synaptic plasticity, and neuroinflammation . Chronic exposure to alcohol can cause persistent structural and functional changes in the brain . Ethanol metabolism leads to cell-damaging reactive oxygen species (ROS), increased DNA damage, and cell death .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, Ethanol-d interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can be metabolized by alcohol dehydrogenase, a key enzyme in the body’s alcohol metabolism pathway . The interaction between this compound and these biomolecules often involves hydrogen bonding, given the presence of the polar hydroxyl group in this compound.

Cellular Effects

This compound can have various effects on cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in alcohol metabolism, thereby influencing how cells process this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, this compound can inhibit the activity of alcohol dehydrogenase, thereby affecting the metabolism of alcohols in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function. For example, prolonged exposure to this compound can lead to adaptive changes in cells, such as increased expression of alcohol-metabolizing enzymes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, but at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound can lead to liver damage in rodents, highlighting the potential risks associated with excessive consumption of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, this compound is metabolized in the liver by alcohol dehydrogenase, producing acetaldehyde, a toxic metabolite .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation. For example, this compound can diffuse across cell membranes due to its small size and polar nature .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. For instance, this compound can accumulate in the cytoplasm where it can interact with various enzymes and other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethanol-d can be synthesized by reacting tetraethyl orthosilicate with deuterium oxide. This reaction replaces the hydrogen atom in the hydroxyl group with deuterium .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic exchange of ethanol with deuterium oxide. This process involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms under controlled conditions .

Types of Reactions:

Oxidation: this compound undergoes oxidation to form acetaldehyde-d and further oxidation to acetic acid-d.

Reduction: It can be reduced to ethane-d.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Acetaldehyde-d and acetic acid-d.

Reduction: Ethane-d.

Substitution: Various alkyl halides depending on the substituting reagent used

Vergleich Mit ähnlichen Verbindungen

Methanol-d: Similar to this compound but with a single carbon atom.

Isopropanol-d: Contains a secondary hydroxyl group instead of a primary one.

Butanol-d: Contains a longer carbon chain compared to this compound.

Uniqueness: this compound is unique due to its specific use in NMR spectroscopy, where it helps in reducing background signals, making it highly valuable for detailed molecular studies. Its deuterium content also makes it useful in tracing studies in biological systems .

Eigenschaften

IUPAC Name |

deuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919138 | |

| Record name | Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Ethyl alcohol-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

925-93-9, 1624-36-8 | |

| Record name | Ethanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2)alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [2]alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethanol-d typically refers to ethanol with one deuterium atom replacing a hydrogen atom. The most common form, ethanol-d1, has the molecular formula CH3CH2OD and a molecular weight of 47.08 g/mol. Other forms, like ethanol-d6 (CD3CD2OH), also exist, each with their specific uses and properties.

ANone: this compound can be characterized using various spectroscopic techniques. For instance, proton and deuterium NMR spectroscopy can differentiate between deuterated and non-deuterated positions in the molecule. [, ] Infrared (IR) spectroscopy reveals distinct vibrational frequencies for the O-D bond compared to the O-H bond, aiding in identifying and quantifying this compound in mixtures. [, ]

ANone: While deuteration doesn't significantly alter the chemical reactivity of ethanol, it does slightly change its physical properties. For example, this compound has a slightly higher boiling point and density compared to regular ethanol. []

ANone: this compound serves as a valuable tool for elucidating reaction mechanisms. By substituting specific hydrogen atoms with deuterium, researchers can track the fate of atoms during a reaction, providing insights into reaction pathways and intermediates. [, , , ]

ANone: In a study on the diastereoselectivity of enolate anion protonation, researchers used this compound to investigate the factors controlling electrophilic attack. The study examined H/D exchange on various β-substituted ethyl butanoates in this compound, revealing the influence of steric and electronic effects on diastereoselectivity. []

ANone: Computational methods like ab initio molecular orbital theory are instrumental in predicting and explaining the diastereoselectivity of reactions involving this compound. These calculations help researchers understand the subtle electronic and steric factors influencing reaction outcomes. []

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the detection and quantification of this compound. This technique provides high sensitivity and selectivity, allowing for accurate measurements in complex mixtures. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized, especially for analyzing the position of deuterium incorporation. [, ]

ANone: this compound finds use in studying biological systems, particularly in investigating metabolic pathways and protein structure. For example, researchers have used this compound to study the stereospecificity of hydride transfer in enzymatic reactions involving alcohol dehydrogenases. []

ANone: While specific data on the environmental impact of this compound may be limited, it's crucial to consider its potential effects and employ responsible waste management practices. Given its structural similarity to ethanol, it's possible that this compound could undergo similar degradation pathways in the environment. []

ANone: Depending on the specific research question, alternative deuterated solvents or reagents might be available. For example, mthis compound or other deuterated alcohols could be considered depending on the solubility requirements and reaction conditions. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)